Lapatinib Ditosylate is a chemical compound widely studied in scientific research for its role as a reversible, selective inhibitor of intracellular tyrosine kinase receptors. [, ] These receptors, epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), are particularly relevant in cancer research. [, ] Notably, Lapatinib Ditosylate is the active ingredient in Tykerb, a medication used to treat refractory breast cancer. []
Synthesis Analysis
Method 1: []
Method 2: []
For both methods, the final step involves adding a tetrahydrofuran solution of p-toluenesulfonic acid-monohydrate to Lapatinib, yielding Lapatinib Ditosylate. []
Molecular Structure Analysis
Lapatinib Ditosylate participates in acid-base reactions. [, ] In the presence of strong acids like polystyrene sulfonic acid (PSSA), proton transfer occurs, resulting in the protonation of the basic nitrogen atoms in Lapatinib. [] This interaction has been confirmed through spectroscopic techniques such as FTIR, XPS, and solid-state NMR. []
Mechanism of Action
Lapatinib Ditosylate functions as a dual inhibitor, targeting the tyrosine kinase activity of both EGFR and HER2 receptors. [, , , ] This inhibition effectively blocks downstream signaling pathways like Ras/Raf MAPKs and PI3K/Akt, which are involved in cellular proliferation and survival. [, ]
Physical and Chemical Properties Analysis
Solubility: The solubility of Lapatinib Ditosylate has been studied in various pure and mixed organic solvents. []
Crystalline Structure: The compound exhibits polymorphism, existing in different crystalline forms, impacting its physical and chemical properties. [, , ]
Stability: Research indicates the existence of stable poly-crystal-form substances of Lapatinib Ditosylate solvate, suitable for storage and transportation. []
Applications
Cancer Research: It is widely studied for its potential in treating advanced and metastatic breast cancer. [, , , , , , , , , , , , , , , , , ]
Drug Delivery Systems: Research focuses on formulating Lapatinib Ditosylate into nanocapsules [], nano-liposomes [], and solid dispersions [, , ] for enhanced solubility, dissolution, and potentially improved bioavailability.
Genotoxicity Studies: Lapatinib Ditosylate is used in developing methods to determine genotoxic impurities using techniques like HPLC-FLD after pre-column derivatization. []
Osteosarcoma Research: It is being explored as a potential inhibitor of phosphorylated HER2, aiming to understand its effects on proliferation and metastasis in osteosarcoma cells. []
Future Directions
Investigating its role in other types of cancers, such as gastric, esophageal, and gastroesophageal adenocarcinoma, based on promising preclinical activity. []
Exploring its potential for repositioning as a treatment for Alzheimer's disease, based on studies showing its ability to mitigate Alzheimer's-like disease in animal models. [, ]
Further elucidating the interplay between Lapatinib Ditosylate and mutant PI3K in HER2-overexpressing cancers to overcome potential resistance mechanisms. []
Related Compounds
Lapatinib
Compound Description: Lapatinib, also known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinolinamine, is a potent and selective dual receptor tyrosine kinase inhibitor. It is the free base form of Lapatinib ditosylate. [] Lapatinib prevents autophosphorylation of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) intracellular domain. [] This interference blocks the Ras/Raf MAPKs and PI3K/Akt pathways, which are involved in uncontrolled cellular proliferation and survival. [] Lapatinib free base anhydrous Form 1 can be synthesized from Lapatinib ditosylate by reaction with sodium methoxide in methanol. [] Single crystal growth of Lapatinib free base can be induced in the presence of a copper wire, yielding a previously unknown channel hydrate in addition to anhydrous plates. []
Relevance: Lapatinib is the free base form of the target compound Lapatinib ditosylate. [, ] Lapatinib ditosylate is the salt form commonly used for pharmaceutical formulation due to its improved solubility and stability compared to the free base. [, ]
3-Chloro-4-(3-Fluorobenzyloxy)-Aniline
Compound Description: 3-chloro-4-(3-fluorobenzyloxy)-aniline is a genotoxic impurity found in Lapatinib ditosylate. []
Relevance: As a genotoxic impurity, the presence of 3-chloro-4-(3-fluorobenzyloxy)-aniline in Lapatinib ditosylate is a concern for patient safety and requires careful monitoring during drug manufacturing. [] A highly sensitive HPLC method with fluorescence detection has been developed to quantify this impurity in Lapatinib ditosylate. []
Polystyrene Sulfonic Acid (PSSA)
Compound Description: Polystyrene sulfonic acid (PSSA) is a polymer with strong acidic sulfonic acid functional groups. It has been investigated as a potential excipient for amorphous solid dispersions of Lapatinib. []
Relevance: PSSA can form strong intermolecular acid-base interactions with the basic nitrogen atoms in Lapatinib, leading to proton transfer. [] These interactions can improve the dissolution rate and physical stability of Lapatinib in amorphous solid dispersions. [] The interaction between PSSA and the target compound Lapatinib ditosylate has been studied using UV, FTIR, XPS, and ssNMR techniques. []
Gefitinib
Compound Description: Gefitinib, known chemically as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a weakly basic anticancer drug that acts as an EGFR tyrosine kinase inhibitor. []
Relevance: Gefitinib was used as a model compound alongside Lapatinib to study the drug-excipient interactions between weakly basic anticancer drugs and PSSA in amorphous solid dispersions. [] Both Gefitinib and Lapatinib share a similar quinazoline core structure, and both exhibit basic nitrogen atoms that can interact with the acidic sulfonic acid groups of PSSA. [] These interactions were shown to improve the dissolution and stability of both Gefitinib and the target compound, Lapatinib ditosylate, in the amorphous solid dispersions. []
β-Cyclodextrin
Compound Description: β-cyclodextrin is a cyclic oligosaccharide derived from starch. It has a hydrophobic central cavity and a hydrophilic outer surface, enabling it to form inclusion complexes with various drug molecules. []
Relevance: β-cyclodextrin has been investigated for its ability to form binary and ternary inclusion complexes with the target compound Lapatinib ditosylate. [] These complexes aim to enhance the solubility, dissolution rate, and potentially the bioavailability of Lapatinib ditosylate, leading to improved therapeutic efficacy. []
Docetaxel
Compound Description: Docetaxel is a chemotherapy medication used to treat a number of types of cancer. [] This includes breast cancer, head and neck cancer, stomach cancer, prostate cancer and lung cancer. []
Relevance: Docetaxel is used in combination with Lapatinib ditosylate and trastuzumab as adjuvant therapy for patients with HER2+ breast cancer. [] A clinical trial was conducted to evaluate the safety of adding Lapatinib ditosylate to the adjuvant therapy regimen of docetaxel, carboplatin, and trastuzumab (TCH) for HER2-positive breast cancer. []
Carboplatin
Compound Description: Carboplatin is a chemotherapy drug used to treat a number of forms of cancer. [] This includes ovarian cancer, lung cancer, head and neck cancer, and others. []
Relevance: Carboplatin is used in combination with Lapatinib ditosylate, docetaxel, and trastuzumab as adjuvant therapy for patients with HER2+ breast cancer. [] A clinical trial was conducted to evaluate the safety of adding Lapatinib ditosylate to the adjuvant therapy regimen of docetaxel, carboplatin, and trastuzumab (TCH) for HER2-positive breast cancer. []
Trastuzumab
Compound Description: Trastuzumab, sold under the brand name Herceptin among others, is a monoclonal antibody that interferes with the HER2/neu receptor. [, ] It is used to treat HER2-positive breast cancer. [, ]
Relevance: Trastuzumab is often used as a standard treatment for HER2-positive breast cancer, and the target compound Lapatinib ditosylate is often considered as a treatment option for patients who develop resistance to trastuzumab. [, ]
Capecitabine
Compound Description: Capecitabine, sold under the brand name Xeloda among others, is a chemotherapy medication used to treat breast cancer, gastric cancer, and colorectal cancer. [, ]
Relevance: Capecitabine is frequently used in combination with the target compound Lapatinib ditosylate for treating HER2-positive metastatic breast cancer, especially in patients who have experienced disease progression after previous treatments with anthracyclines, taxanes, and trastuzumab. [, ]
Oxaliplatin
Compound Description: Oxaliplatin, sold under the brand name Eloxatin, is a chemotherapy medication used to treat colorectal cancer. []
Relevance: A phase III clinical trial (TRIO-013/LOGiC) investigated the efficacy and safety of adding the target compound Lapatinib ditosylate to a combination of capecitabine and oxaliplatin (CapeOx) as a first-line treatment for advanced or metastatic HER2-positive upper gastrointestinal tract adenocarcinomas. []
Letrozole
Compound Description: Letrozole, sold under the brand name Femara among others, is an oral nonsteroidal aromatase inhibitor used to treat hormonally-responsive breast cancer after surgery. []
Relevance: Letrozole, in combination with the target compound Lapatinib ditosylate, has been approved for the treatment of postmenopausal women with hormone receptor-positive metastatic breast cancer. []
Doxorubicin
Compound Description: Doxorubicin, sold under the brand name Adriamycin among others, is a chemotherapy medication used to treat cancer. [, ] It is an anthracycline and works by interfering with the growth of cancer cells. [, ]
Relevance: Doxorubicin was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [, ] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. [, ]
Neratinib Maleate
Compound Description: Neratinib is a tyrosine kinase inhibitor used to treat adults with early-stage HER2-positive breast cancer. [] It is taken by mouth. [] Neratinib maleate is the maleate salt form of neratinib. []
Relevance: Neratinib maleate was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. []
Epirubicin
Compound Description: Epirubicin, sold under the brand name Pharmorubicin among others, is a chemotherapy medication used to treat breast cancer. [] It is an anthracycline. []
Relevance: Epirubicin was one of the FDA-approved anticancer drugs chosen as a ligand for molecular docking studies with GPR116, a potential drug target for triple-negative breast cancer. [] The target compound Lapatinib ditosylate is also being investigated as a potential treatment option for triple-negative breast cancer. []
Diosmetin
Compound Description: Diosmetin is a flavonoid that occurs naturally in citrus fruits and has been studied for its potential anticancer properties. []
Relevance: Diosmetin was identified as a potential candidate for prostate cancer prevention or management in silico studies. [] The target compound Lapatinib ditosylate is also investigated for various cancer treatments, and this research highlights potential alternative treatments for different types of cancer. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lapatinib is a dual inhibitor of the EGF receptor (EGFR) and ErbB2 (IC50s = 19 and 3 nM, respectively). It inhibits the growth of EGFR-overexpressing A431 skin cancer and ErbB2-overexpressing SK-BR-3 breast cancer cells (IC50s = 0.14 and 0.124 μM, respectively). Lapatinib also inhibits the growth of ErbB2-amplified OD19 esophageal and NCI-N87 gastric cancer cells (IC50s = 0.09 and 0.01 μM, respectively) as well as several types of gastric cancer cells in which ErbB2 is not amplified (IC50s = 0.35-8.58 μM). It induces apoptosis in NCI-N87 and OD19 cells when used at a concentration of 1 μM. Lapatinib (50 mg/kg) reduces tumor growth in a BT474 breast cancer mouse xenograft model. It also reduces tumor growth in an NCI-N87 mouse xenograft model when administered at a dose of 100 mg/kg and induces tumor regression when used in combination with trastuzumab. Formulations containing lapatinib have been used in combination with other therapeutics in the treatment of HER2-overexpressing breast cancer. Lapatinib, used in the form of Lapatinib Ditosylate, is a potent EGFR and ErbB2 inhibitor with IC50 of 10.8 and 9.2 nM in cell-free assays, respectively. Lapatinib weakly inhibits the activity of ErbB4 with IC50 of 367 nM, and displays >300-fold selectivity for EGFR and ErbB2 over other kinases such as c-Src, c-Raf, MEK, ERK, c-Fms, CDK1, CDK2, p38, Tie-2, and VEGFR2. Lapatinib significantly inhibits receptor autophosphorylation of EGFR and ErbB2 in a dose-dependent manner with IC50 of 170 nM and 80 nM, respectively in HN5 cells; as well as 210 nM and 60 nM, respectively in BT474 cells. Unlike OSI-774 and Iressa (ZD1839) which preferentially inhibit the growth of the EGFR-overexpressing cells, Lapatinib inhibits the growth of both EGFR- and ErbB2-overexpressing cells. Lapatinib displays higher inhibitory activity against EGFR- or ErbB2-overexpressing cells with IC50 of 0.09-0.21 μM, compared with cells expressing low levels of EGFR or ErbB2 with IC50 of 3-12 μM, and exhibits ~100-fold selectivity over the normal fibroblast cells. Lapatinib potently inhibits the outgrowth of EGFR-overexpressing HN5 and A-431 cells, as well as ErbB2-overexpressing BT474 and N87 cells, and significantly induces G1 arrest of HN5 cells and apoptosis of BT474 cells, which are associated with inhibition of AKT phosphorylation. Oral administration of Lapatinib (~100 mg/kg) twice daily significantly inhibits the growth of BT474 and HN5 xenografts in a dose-dependent manner.
Lapatinib 13C-D7 is an isotope labelled of Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor. It can be used for the treatment of breast cancer and other solid tumours.
ZLD1039 is an inhibitor of enhancer of zeste homolog 2 (EZH2; IC50 = 5.6 nM). It is selective for EZH2 over EZH1 (IC50 = 81 nM) and is greater than 4,700-fold selective for EZH2 in a panel of 14 histone methyltransferases. ZLD1039 also inhibits mutant Y641F and A677G EZH2 (IC50s = 15 and 4 nM, respectively, in a cell-free enzyme assay). It inhibits methylation of histone 3 lysine 27 (H3K27) in MCF-7 breast cancer cells (IC50 = 0.29 µM) and decreases expression of cadherin-1 (CDH1), cyclin-dependent kinase inhibitor 1C (CDKN1C), CDKN2A, and runt-related transcription factor 3 (RUNX3) in MCF-7 cells when used at concentrations of 1 and 2 µM. It also suppresses migration of MCF-7 cells when used at a concentration of 2 µM. ZLD1039 (200 mg/kg) reduces tumor growth in MCF-7 and MDA-MB-231 mouse xenograft models and inhibits tumor metastasis and decreases tumor protein levels of matrix metalloproteinase-2 (MMP-2), MMP-9, and E-cadherin in a 4T1 mouse xenograft model when administered at a dose of 250 mg/kg. Novel potent and selective inhibitor of EZH2, blocking H3K27methylation and leading to potent anti-tumor activity in breast cancer ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2, which inhibited breast tumor growth and metastasis. ZLD1039 considerably inhibited EZH2 methyltransferase activity with nanomolar potency, decreased global histone-3 lysine-27 (H3K27) methylation, and reactivated silenced tumor suppressors connected to increased survival of patients with breast cancer. Comparable to conditional silencing of EZH2, its inhibition by ZLD1039 decreased cell proliferation, cell cycle arrest, and induced apoptosis. ZLD1039 is a promising treatment for breast cancer.
Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a tissue-specific and inducible transcriptional coactivator for several nuclear receptors and plays a key role in energy metabolism, hepatic gluconeogenesis, and cholesterol homoeostasis. ZLN005 is a small molecule that stimulates the expression of PGC-1α and downstream genes in skeletal muscle cells, improving glucose utilization and fatty acid oxidation at a concentration of 20 μM. Chronic administration of 15 mg/kg/day ZLN005 to diabetic db/db mice increased PGC-1α and downstream gene transcription in skeletal muscle, increasing fat oxidation and improving glucose tolerance, pyruvate tolerance, and insulin sensitivity. ZLN005 is a PGC-1α Transcriptional Regulator, which shoed some beneficialfEffects on diabetic db/db mice. ZLN005 increased fat oxidation and improved the glucose tolerance, pyruvate tolerance, and insulin sensitivity of diabetic db/db mice. Hyperglycemia and dyslipidemia also were ameliorated after treatment with ZLN005. Our results demonstrated that a novel small molecule selectively elevated the expression of PGC-1α in myotubes and skeletal muscle and exerted promising therapeutic effects for treating type 2 diabetes.
ZLD10A is a highly potent and selective small molecule inhibitor of EZH2. EZH2 overexpression is implicated in tumorigenesis and has been a candidate oncogene in several tumor types.
Z-LEHD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-9. Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response. Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand.
ATP synthase is comprised of 2 major units, the Fo and F1. Five different subunits make up the F1 unit: 3 α, 3 β, 1 δ, 1 γ, and 1 ε subunits. The α and β subunits are localized to the mitochondrial and plasma membranes and the β subunit is thought to be involved in the satiation response through binding to enterostatin. Z-LLNle-CHO, also known as gamma-Secretase Inhibitor I, is a cell permeable inhibitor of gamma-secretase, inducing apoptosis of human glioblastoma tumor-initiating cells by proteasome inhibition and mitotic arrest response.